molecular formula C12H11ClN2O B11789852 6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11789852
M. Wt: 234.68 g/mol
InChI Key: IBJWXOUPNMLCST-UHFFFAOYSA-N
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Description

6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chlorinated pyridine derivative, which undergoes cyclization with a suitable cyclopropyl-containing reagent under acidic or basic conditions to form the desired pyrano[3,4-c]pyridine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like amines or thiols.

Scientific Research Applications

6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound shares a similar cyclopropyl and chloro substitution pattern but differs in its core structure.

    Indole derivatives: These compounds also feature heterocyclic rings and are known for their diverse biological activities.

Uniqueness

6-Chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its specific fusion of pyridine and pyran rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

6-chloro-8-cyclopropyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C12H11ClN2O/c13-12-9(5-14)8-3-4-16-6-10(8)11(15-12)7-1-2-7/h7H,1-4,6H2

InChI Key

IBJWXOUPNMLCST-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C3=C2COCC3)C#N)Cl

Origin of Product

United States

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